molecular formula C23H15BrN4O2 B3230115 4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one CAS No. 1291847-16-9

4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one

Cat. No. B3230115
CAS RN: 1291847-16-9
M. Wt: 459.3
InChI Key: MFGUDIUEZWGGBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one, also known as BPO-27, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. BPO-27 is a synthetic compound that belongs to the family of phthalazine derivatives, and it has shown promising results in several scientific studies.

Mechanism of Action

The exact mechanism of action of 4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one is not fully understood, but several studies have suggested that it works by inhibiting the activity of certain enzymes and signaling pathways. In cancer cells, 4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one has been shown to inhibit the activity of histone deacetylase enzymes, which are involved in the regulation of gene expression. 4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer progression. In weed species, 4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one has been shown to inhibit the activity of the protoporphyrinogen oxidase enzyme, which is involved in the biosynthesis of chlorophyll.
Biochemical and Physiological Effects:
4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one has been shown to have several biochemical and physiological effects. In cancer cells, 4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that lead to cell death. 4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one has also been shown to reduce the expression of several genes involved in cancer progression, including genes involved in angiogenesis and metastasis. In weed species, 4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one has been shown to inhibit the biosynthesis of chlorophyll, which leads to the death of the plant.

Advantages and Limitations for Lab Experiments

4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, 4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one also has some limitations for lab experiments. Its low solubility in water can make it difficult to work with in some assays, and its potential toxicity to non-target organisms can limit its use in certain applications.

Future Directions

There are several future directions for the study of 4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one. In medicine, further studies are needed to determine the optimal dosage and administration of 4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one for the treatment of cancer and other diseases. In agriculture, further studies are needed to determine the efficacy and safety of 4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one as a herbicide, fungicide, and insecticide. In material science, further studies are needed to explore the potential applications of 4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one as a luminescent material and sensor material. Overall, 4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one has shown promising results in several scientific studies, and it has the potential to be a valuable compound in various fields.

Scientific Research Applications

4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one has shown potential applications in various scientific fields, including medicine, agriculture, and material science. In medicine, 4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one has been studied for its anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to sensitize cancer cells to radiation therapy. 4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one has also been studied for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
In agriculture, 4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one has been studied for its potential as a herbicide. It has been shown to inhibit the growth of several weed species, and it has also been shown to have low toxicity to non-target organisms. 4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one has also been studied for its potential as a fungicide and insecticide.
In material science, 4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one has been studied for its potential as a luminescent material. It has been shown to exhibit strong fluorescence properties, and it has also been studied for its potential as a sensor material.

properties

IUPAC Name

4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrN4O2/c1-14-10-12-15(13-11-14)28-23(29)17-7-3-2-6-16(17)20(26-28)22-25-21(27-30-22)18-8-4-5-9-19(18)24/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGUDIUEZWGGBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one
Reactant of Route 2
4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one
Reactant of Route 3
4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one
Reactant of Route 4
4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one
Reactant of Route 5
4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one
Reactant of Route 6
4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one

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